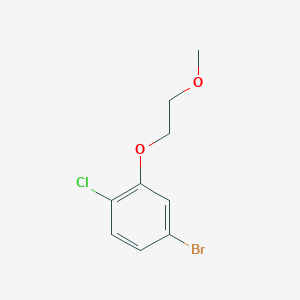

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

CAS No.: 897955-78-1

Cat. No.: VC3379966

Molecular Formula: C9H10BrClO2

Molecular Weight: 265.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897955-78-1 |

|---|---|

| Molecular Formula | C9H10BrClO2 |

| Molecular Weight | 265.53 g/mol |

| IUPAC Name | 4-bromo-1-chloro-2-(2-methoxyethoxy)benzene |

| Standard InChI | InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | OZNVIFVDARUOJN-UHFFFAOYSA-N |

| SMILES | COCCOC1=C(C=CC(=C1)Br)Cl |

| Canonical SMILES | COCCOC1=C(C=CC(=C1)Br)Cl |

Introduction

Chemical Properties

Structural Characteristics

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene features a benzene ring with three different substituents arranged in a specific pattern. The bromine atom at position 4, chlorine atom at position 1, and 2-methoxyethoxy group at position 2 create a unique electronic distribution within the molecule. This substitution pattern distinguishes it from similar compounds like 2-bromo-1-chloro-4-(2-methoxyethoxy)benzene and 1-bromo-4-chloro-2-methoxybenzene .

The 2-methoxyethoxy group (CH₃OCH₂CH₂O-) extends from the benzene ring, providing a flexible ether chain that influences the compound's physical properties and potential interactions with biological systems. The presence of two oxygen atoms in this substituent contributes to the molecule's polarity and hydrogen-bonding capabilities.

Physical and Chemical Properties

Based on the properties of structurally similar compounds, 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene likely possesses the following characteristics:

The compound's solubility profile would be influenced by the presence of the 2-methoxyethoxy group, which would enhance solubility in polar organic solvents compared to simpler halogenated benzenes. The halogen substituents contribute to its lipophilicity, while the ether functional group introduces a degree of polarity.

Synthesis Methods

Etherification of Halogenated Phenols

A direct approach would involve starting with 4-bromo-1-chloro-2-hydroxybenzene and performing an etherification reaction:

-

Reaction with 2-methoxyethyl bromide in the presence of a base (typically potassium carbonate)

-

Conducted in polar aprotic solvents such as acetone or DMF

-

Heating under reflux conditions for several hours

This method parallels the synthesis approach for similar compounds such as 4-bromo-2-chloro-1-propoxybenzene, which involves the reaction of halogenated phenols with appropriate alkyl halides.

Selective Halogenation of Functionalized Benzenes

An alternative approach would involve:

-

Starting with 2-(2-methoxyethoxy)benzene

-

Selective chlorination at position 1 using N-chlorosuccinimide or similar reagents

-

Subsequent bromination at position 4 using bromine with a Lewis acid catalyst

The selectivity of such reactions would be influenced by the directing effects of the 2-methoxyethoxy group, which would need to be carefully controlled to achieve the desired substitution pattern.

Reaction Conditions and Considerations

The synthesis of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene would require careful control of reaction conditions to ensure selectivity and maximize yield. Based on information about similar compounds, important considerations include:

-

Temperature control to minimize side reactions and ensure regioselectivity

-

Appropriate choice of solvent to facilitate the desired transformation

-

Careful purification procedures, likely involving column chromatography or recrystallization

-

Potential need for protecting groups depending on the specific synthetic route chosen

For industrial-scale production, continuous flow reactors might offer advantages for controlling reaction parameters and enhancing safety when handling potentially reactive halogenation reagents.

Chemical Reactivity

Electronic Effects and Reactivity Patterns

The reactivity of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene would be governed by the electronic effects of its substituents:

-

The bromine and chlorine atoms exert electron-withdrawing effects, deactivating the ring toward electrophilic substitution

-

The 2-methoxyethoxy group is electron-donating through resonance, partially countering the deactivating effects of the halogens

-

The specific substitution pattern creates a unique electronic distribution that would influence regioselectivity in further reactions

These electronic factors would create a compound with distinct reactivity compared to similar structures like 1-bromo-4-chloro-2-methoxybenzene or 1-bromo-4-chloro-2-fluorobenzene .

Electrophilic Aromatic Substitution

Although the halogen substituents generally deactivate the ring toward electrophilic attack, reactions might still occur, particularly at positions activated by the methoxyethoxy group:

-

Nitration using mixed acids (HNO₃/H₂SO₄)

-

Sulfonation with concentrated sulfuric acid

-

Further halogenation, though likely requiring forcing conditions

The regioselectivity would be governed by the opposing directing effects of the halogens and the methoxyethoxy group.

Metal-Catalyzed Coupling Reactions

The bromine and chlorine substituents provide sites for various metal-catalyzed transformations:

-

Suzuki coupling with boronic acids or esters to form biaryl compounds

-

Sonogashira coupling with terminal alkynes

-

Buchwald-Hartwig amination to introduce nitrogen-containing groups

Similar halogenated compounds have been employed in Suzuki coupling reactions to form corresponding biphenyls, which serve as precursors for more complex structures like phenanthridines .

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing halogens may facilitate nucleophilic aromatic substitution reactions, particularly if the nucleophile attacks at the position bearing a halogen:

-

Reaction with strong nucleophiles like alkoxides or amines

-

Typically requiring elevated temperatures

-

The methoxyethoxy group might influence regioselectivity through both electronic and steric effects

Applications

Synthetic Organic Chemistry

As a functionalized aromatic building block, 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene would have value in synthetic organic chemistry:

-

Starting material for the preparation of more complex molecules

-

Building block for constructing libraries of compounds with pharmaceutical potential

-

Intermediate in the synthesis of materials with specific properties

The presence of two different halogen substituents offers opportunities for selective functionalization, making this compound particularly useful in multi-step syntheses requiring site-specific reactions.

Pharmaceutical Research

In pharmaceutical development, halogenated aromatic compounds like 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene often serve as key intermediates:

-

Precursors for compounds with potential biological activity

-

Building blocks for medicinal chemistry exploration

-

Structural elements in drug candidates

Similar compounds have been used in the preparation of IKK2 inhibitors and other biologically active molecules, suggesting potential applications in pharmaceutical research .

Materials Science

The unique electronic properties of halogenated aromatics make them valuable in materials science applications:

-

Components in specialty polymers

-

Building blocks for materials with specific optical or electronic properties

-

Precursors for compounds used in electronic devices

The methoxyethoxy group provides additional functionality that could be exploited in the development of materials with tailored properties.

Biological Activity

Structure-Activity Considerations

Several structural features would influence the biological behavior of this compound:

-

The halogen substituents may contribute to lipophilicity and membrane permeability

-

The methoxyethoxy group provides potential hydrogen bond acceptor sites

-

The specific substitution pattern creates a unique molecular shape that would affect binding to biological targets

These factors collectively would determine the compound's potential interactions with proteins, nucleic acids, and cellular membranes, shaping its biological profile.

Comparative Analysis

Structural Analogues

Several compounds with structural similarity to 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene have been described in the literature:

Effects of Substitution Pattern

The specific arrangement of substituents in 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene would confer unique properties compared to its isomers:

-

The meta relationship between the halogen atoms would create a different electronic distribution compared to compounds with ortho or para relationships

-

The ortho positioning of the methoxyethoxy group relative to the chlorine atom might lead to steric interactions affecting molecular conformation

-

The electronic effects of the substituents would combine to create a distinctive reactivity profile

These structural features would influence physical properties, chemical behavior, and potential biological interactions, distinguishing this compound from its structural analogues.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene would likely exhibit the following key features:

-

Three aromatic proton signals with characteristic coupling patterns

-

Two triplets corresponding to the ethylene protons of the methoxyethoxy group

-

A singlet for the methoxy protons around 3.3-3.4 ppm

-

Coupling constants and chemical shifts reflecting the specific electronic environment of each proton

The ¹³C NMR would display signals for all nine carbon atoms, with characteristic chemical shifts for the carbon atoms bearing the halogen substituents and those adjacent to the oxygen atoms.

Mass Spectrometry

Mass spectrometric analysis would reveal:

-

Molecular ion peaks with characteristic isotope patterns reflecting the presence of bromine and chlorine

-

Fragment ions corresponding to the loss of the methoxyethoxy group

-

Additional fragmentation patterns typical of halogenated aromatic compounds

Chromatographic Behavior

The chromatographic properties of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene would be influenced by its structural features:

-

In gas chromatography, its retention time would be affected by the presence of the polar methoxyethoxy group

-

In liquid chromatography, its interaction with stationary phases would be determined by both its aromatic nature and the polar functional group

-

Thin-layer chromatography would typically require moderately polar solvent systems for effective separation

These properties would be valuable for monitoring reactions involving this compound and assessing its purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume